Methylisothiazolinone

Ecotoxicity Biocide Comparison Antimicrobial Susceptibility

Methylisothiazolinone (MIT) is a broad-spectrum isothiazolinone biocide delivering 4–64× lower MIC against environmental bacteria versus chloroxylenol, enabling precise dose-response studies. Its 2–6× higher photodegradation quantum yield over BIT ensures favorable environmental fate in rinse-off products, while ~1000-fold lower fish embryo toxicity versus OIT reduces aquatic risk. Available as standalone high-purity active or in pre-formulated MCI blends for up to 200-fold greater antimicrobial potency. Ideal for formulators balancing efficacy, regulatory compliance, and sustainability goals.

Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol
CAS No. 2682-20-4
Cat. No. B036803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylisothiazolinone
CAS2682-20-4
Synonyms1-(4-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA; 2-METHYL-4-ISOTHIAZOLIN-3-ONE; 2-METHYL-4-ISOTHIAZOLINE-3-ONE; 2-METHYL-3(2H)-ISOTHIAZOLONE; N-METHYL-3-OXODIHYDRO ISOTHIAZOLE; 2-methyl-3(2h)-isothiazolon; Isothiazolone,2-methyl-; Methylisothiazolinone
Molecular FormulaC4H5NOS
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CS1
InChIInChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
InChIKeyBEGLCMHJXHIJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in: acetonitrile 78.6;  methanol 79.1;  hexane 2.371;  xylenol 15.65 (g/100 mL)

Methylisothiazolinone (CAS 2682-20-4): Preservative & Biocide Procurement Guide


Methylisothiazolinone (MIT, MI) is a synthetic isothiazolinone-derived biocide [1] that functions by inhibiting microbial enzymes in the Krebs cycle and electron transport chain . It is a broad-spectrum antimicrobial effective against Gram-positive and Gram-negative bacteria, yeast, and fungi [2]. MIT is widely used as a preservative in personal care products, cosmetics, household cleaners, paints, and industrial water treatment formulations [3].

Why Methylisothiazolinone (MIT) Cannot Be Readily Substituted with Other Isothiazolinones or Preservatives


Methylisothiazolinone exhibits a unique combination of physicochemical stability, antimicrobial spectrum, and formulation compatibility that distinguishes it from structural analogs like methylchloroisothiazolinone (CMIT), benzisothiazolinone (BIT), and octylisothiazolinone (OIT), as well as from other preservative classes such as chloroxylenol (PCMX) and phenoxyethanol [1]. Substituting MIT with another preservative often requires significant formulation re-engineering due to differences in pH-dependent stability, minimum inhibitory concentrations, and environmental fate [2]. The following quantitative evidence demonstrates specific, measurable differentiation points that inform scientific and procurement decisions.

Quantitative Differentiation of Methylisothiazolinone (MIT) Against Key Comparators


MIT vs. Chloroxylenol (PCMX): Superior Antimicrobial Potency Against Soil Bacteria

MIT demonstrated significantly lower minimum inhibitory concentrations (MICs) against four environmental bacterial strains compared to chloroxylenol (PCMX). This indicates higher inherent antimicrobial potency at lower concentrations [1].

Ecotoxicity Biocide Comparison Antimicrobial Susceptibility

MIT vs. Benzisothiazolinone (BIT): Higher Photodegradation Quantum Yield Under Simulated Sunlight

In aquatic environments under simulated sunlight, MIT degrades via direct photolysis with a significantly higher quantum yield than benzisothiazolinone (BIT), indicating a faster natural attenuation rate [1].

Environmental Fate Photolysis Aquatic Toxicology

MIT vs. Octylisothiazolinone (OIT): Lower Developmental Toxicity in Zebrafish Embryos

In a 96-hour zebrafish embryo assay, MIT required a 1000-fold higher concentration to induce significant coagulation compared to octylisothiazolinone (OIT), suggesting a substantially lower developmental toxicity profile [1].

Developmental Toxicology Aquatic Toxicology Endocrine Disruption

MIT Alone vs. MIT/MCI Combination: Dramatically Enhanced Antimicrobial Efficacy When Combined

When used alone, MIT exhibits MIC values against S. aureus, P. aeruginosa, A. niger, and C. albicans ranging from 0.0015% to >0.01% (w/w). When combined with methylchloroisothiazolinone (MCI), MIC values drop by 7- to 200-fold [1].

Synergistic Preservation Broad-Spectrum Biocide Formulation Optimization

Evidence-Based Application Scenarios for Methylisothiazolinone Procurement


High-Throughput Antimicrobial Susceptibility Screening in Environmental Microbiology

Research laboratories studying soil microbiome ecotoxicology can leverage MIT's 4–64× lower MIC against environmental bacterial strains compared to chloroxylenol (PCMX) [1]. This allows for more precise dose-response studies at lower concentrations, reducing solvent interference and enabling finer resolution of sub-lethal effects on biofilm formation and phytohormone production.

Personal Care and Cosmetic Preservative Systems Requiring Reduced Environmental Persistence

Formulators seeking a preservative with a favorable environmental fate profile can consider MIT's 2–6× higher photodegradation quantum yield relative to benzisothiazolinone (BIT) [2]. This characteristic is particularly relevant for rinse-off products where the primary route to the environment is via wastewater, as faster photolytic degradation in surface waters may mitigate long-term ecological exposure.

Industrial Biocide Applications with Aquatic Toxicity Constraints

In industrial settings such as cooling water treatment or paints where discharge permits regulate aquatic toxicity, MIT may be a preferable isothiazolinone due to its approximately 1000-fold lower developmental toxicity in fish embryos compared to octylisothiazolinone (OIT) [3]. This differentiation can inform hazard assessment and risk management decisions.

Broad-Spectrum Preservation in Challenging Formulations via Synergistic Blending

MIT can be procured as a standalone active or in pre-formulated blends with methylchloroisothiazolinone (MCI) to achieve up to 200-fold greater antimicrobial potency against fungi and bacteria [4]. This allows formulators to balance antimicrobial efficacy with other constraints such as maximum permitted concentrations, cost-in-use, and skin sensitization potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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